3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound characterized by its multiple fluorine atoms and a benzamide functional group[_{{{CITATION{{{_1{3,4-Difluoro-N-2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-fluorobenzaldehyde and hydrazine derivatives. Subsequent steps may include fluorination reactions to introduce the difluoro groups and the final coupling with the benzamide moiety.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atoms can influence the oxidation behavior of the compound.
Reduction: : Reduction reactions may target the benzamide group or other functional groups present.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable intermediate in the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. It can serve as a probe to investigate enzyme interactions, receptor binding, and other biochemical processes.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific biological pathways or receptors involved in diseases.
Industry
In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its unique properties may offer advantages in various applications, such as coatings, adhesives, or specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(2-fluoro-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: : Similar structure but lacks the methoxy group.
3,4-Difluoro-N-(2-fluoro-5-(pyridazin-2-yl)phenyl)benzamide: : Similar core structure but different heterocyclic ring.
Uniqueness
The presence of the methoxy group in 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(22)16(9-11)25-20(28)12-3-4-13(21)15(23)8-12/h2-10H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMZVGGKMXWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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